molecular formula C12H17Cl2NO2 B2647959 4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid hydrochloride CAS No. 2044714-28-3

4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid hydrochloride

Cat. No. B2647959
CAS RN: 2044714-28-3
M. Wt: 278.17
InChI Key: MUJIUEGAFAGFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. The InChI code for “4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid hydrochloride” is 1S/C11H14ClNO2.ClH/c1-11(7-13,6-10(14)15)8-2-4-9(12)5-3-8;/h2-5H,6-7,13H2,1H3,(H,14,15);1H . This code provides a unique representation of the compound’s molecular structure .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “this compound”. More research is needed to fully understand its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its CAS Number, Molecular Weight, and other related data. For “this compound”, the CAS Number is 2138374-22-6 and the Molecular Weight is 264.15 .

Mechanism of Action

Gabapentin works by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This reduces the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling and seizure activity.
Biochemical and Physiological Effects:
Gabapentin has been shown to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This leads to a reduction in excitatory neurotransmitter release and a decrease in neuronal activity. Gabapentin has also been shown to reduce the release of glutamate, which is involved in pain signaling and seizure activity.

Advantages and Limitations for Lab Experiments

Gabapentin has several advantages for use in lab experiments. It is water-soluble and stable at room temperature, making it easy to handle and store. It has also been extensively studied and has a well-established mechanism of action. However, gabapentin has a relatively short half-life and may require frequent dosing in experiments. Additionally, it has a narrow therapeutic index, which means that the dose must be carefully controlled to avoid toxicity.

Future Directions

1. Investigating the use of gabapentin in treating other neurological disorders such as Parkinson's disease and multiple sclerosis.
2. Studying the long-term effects of gabapentin use on cognitive function and memory.
3. Investigating the potential use of gabapentin in treating chronic pain conditions.
4. Developing more effective formulations of gabapentin to improve its bioavailability and half-life.
5. Exploring the use of gabapentin in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

Gabapentin is synthesized from 4-cyanobenzyl chloride, which is reacted with 1,5-pentanediamine to produce 4-(aminomethyl)-1-cyanomethylbenzene. This intermediate is then reacted with methyl acrylate to produce 4-(aminomethyl)-1-(4-methoxyphenyl)butane-2,3-diol. The final step involves reacting this compound with hydrochloric acid to produce Gabapentin hydrochloride.

Scientific Research Applications

Gabapentin has been extensively studied for its use in treating epilepsy, neuropathic pain, anxiety disorders, and bipolar disorder. It has also been studied for its potential use in treating alcohol and cocaine dependence. Gabapentin has been found to be effective in reducing seizures and neuropathic pain, and has been shown to have a positive effect on mood and anxiety symptoms.

Safety and Hazards

The safety information for “4-Amino-3-(4-chlorophenyl)-4-methylpentanoic acid hydrochloride” includes several hazard statements such as H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

4-amino-3-(4-chlorophenyl)-4-methylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2.ClH/c1-12(2,14)10(7-11(15)16)8-3-5-9(13)6-4-8;/h3-6,10H,7,14H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJIUEGAFAGFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC(=O)O)C1=CC=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.